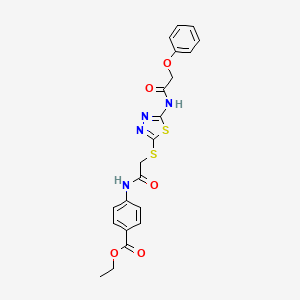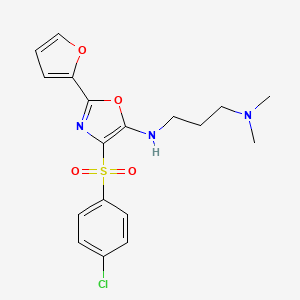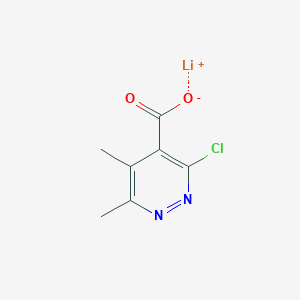![molecular formula C14H11N3O B2973089 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine CAS No. 339104-69-7](/img/structure/B2973089.png)
2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine” is a compound that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered heterocyclic moiety that possesses diverse biological and medicinal importance . Pyrimidine is also a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .
Synthesis Analysis
The synthesis of compounds containing a pyrrole ring has been a versatile field of study for a long time due to its diverse biological and medicinal importance . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Molecular Structure Analysis
The molecular structure of “2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine” consists of a pyrrole ring and a pyrimidine ring . The pyrrole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine and its derivatives have been explored for their potential in pharmaceutical applications due to the presence of the pyrrole moiety, which is known for its pharmacological properties . The compound can serve as a precursor in synthesizing various drugs with potential antibacterial, antifungal, and anticancer activities. Its structural similarity to known bioactive compounds makes it a valuable target for drug design and discovery.
Material Science
In material science, this compound could be used to synthesize novel polymers with specific electrochemical and optical properties . These polymers can be utilized in creating new types of sensors, organic semiconductors, or as components in solar cells, where the interaction of the pyrrole ring with other materials can enhance efficiency.
Biological Studies
The pyrrole ring in 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine is similar to the structure of many biological molecules, making it a candidate for studying protein interactions and enzyme inhibition . It can be used to develop new assays or probes that can help in understanding biological pathways and identifying potential therapeutic targets.
Chemical Synthesis
This compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile building block in organic synthesis . Researchers can use it to create a wide range of substances, from simple derivatives to complex natural products.
Analytical Chemistry
In analytical chemistry, derivatives of 2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine can be developed as reagents or indicators due to their potential to undergo color changes upon reaction with specific analytes . This property can be harnessed to detect the presence of certain chemicals or to measure their concentration.
Molecular Docking Studies
The compound’s structure allows it to fit into various active sites of enzymes, making it useful in molecular docking studies to predict the interaction between drugs and their targets . This can accelerate the process of drug development by identifying promising candidates before moving on to more costly in vitro and in vivo tests.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit a range of adme properties, influencing their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-(4-pyrrol-1-ylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-11-17(10-1)12-4-6-13(7-5-12)18-14-15-8-3-9-16-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHWLMOVPMCKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1H-pyrrol-1-yl)phenoxy]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2973009.png)

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)



![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)
![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)
![2-{[(2-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2973021.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)

![9-benzyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2973025.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide](/img/structure/B2973027.png)